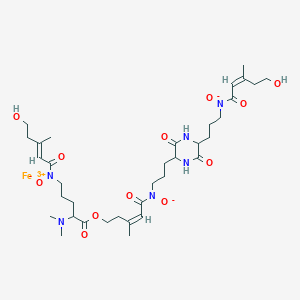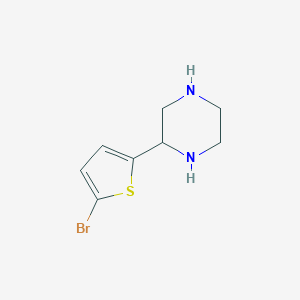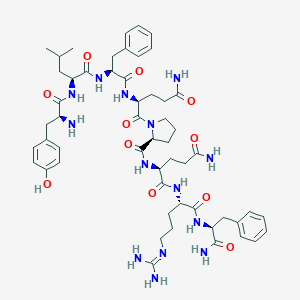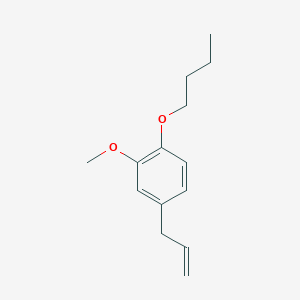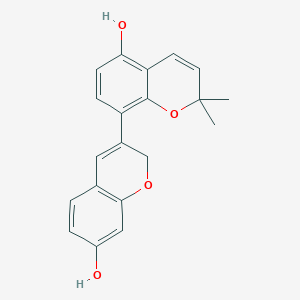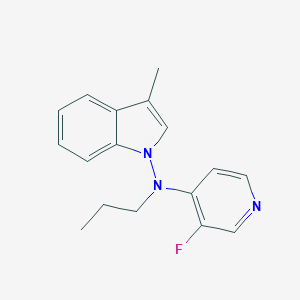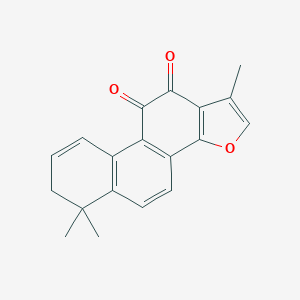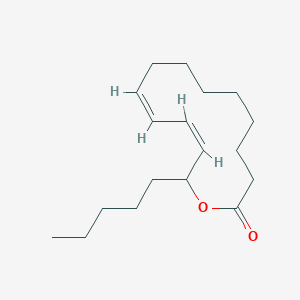
9,11-Octadecadien-13-olide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,11-Octadecadien-13-olide, commonly known as ODL, is a natural compound found in various plant species. It has gained significant attention in recent years due to its potential therapeutic applications in various fields, including cancer research, neuroscience, and immunology.
Wirkmechanismus
The mechanism of action of ODL is not fully understood, but it is believed to involve the activation of various signaling pathways in cells. In cancer cells, ODL induces apoptosis by activating the caspase pathway. In the brain, ODL reduces oxidative stress and inflammation by activating the Nrf2 pathway. In the immune system, ODL regulates the immune response by activating the NF-κB pathway.
Biochemische Und Physiologische Effekte
ODL has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, ODL induces apoptosis and inhibits cell proliferation. In the brain, ODL reduces oxidative stress and inflammation and improves cognitive function. In the immune system, ODL regulates the immune response and enhances immune function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ODL in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Additionally, ODL has been shown to have low toxicity and high bioavailability, which makes it a promising candidate for therapeutic applications. However, one of the limitations of using ODL in lab experiments is its limited availability, as it is only found in certain plant species.
Zukünftige Richtungen
There are several future directions for ODL research, including investigating its potential therapeutic applications in other fields, such as cardiovascular disease and diabetes. Additionally, further studies are needed to elucidate the mechanism of action of ODL and to identify potential drug targets. Furthermore, the development of novel synthesis methods for ODL could increase its availability and facilitate its use in lab experiments and clinical trials.
Conclusion:
In conclusion, ODL is a natural compound with potential therapeutic applications in various fields, including cancer research, neuroscience, and immunology. Its mechanism of action involves the activation of various signaling pathways in cells, and it has been shown to have various biochemical and physiological effects. While there are advantages and limitations to using ODL in lab experiments, further research is needed to fully understand its potential and to develop novel therapeutic applications.
Synthesemethoden
ODL can be synthesized using various methods, including chemical synthesis, isolation from natural sources, and enzymatic synthesis. Chemical synthesis involves the use of chemical reagents to produce ODL. Isolation from natural sources involves extracting ODL from plants that naturally produce it. Enzymatic synthesis involves using enzymes to catalyze the production of ODL from precursor molecules.
Wissenschaftliche Forschungsanwendungen
ODL has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, ODL has been shown to have anti-tumor properties by inducing apoptosis (programmed cell death) in cancer cells. In neuroscience, ODL has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In immunology, ODL has been shown to have immunomodulatory effects by regulating the immune response.
Eigenschaften
CAS-Nummer |
124916-99-0 |
|---|---|
Produktname |
9,11-Octadecadien-13-olide |
Molekularformel |
C18H30O2 |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
(10Z,12Z)-14-pentyl-1-oxacyclotetradeca-10,12-dien-2-one |
InChI |
InChI=1S/C18H30O2/c1-2-3-11-14-17-15-12-9-7-5-4-6-8-10-13-16-18(19)20-17/h7,9,12,15,17H,2-6,8,10-11,13-14,16H2,1H3/b9-7-,15-12- |
InChI-Schlüssel |
HTERFNUMHPQMKV-YUKZMVOFSA-N |
Isomerische SMILES |
CCCCCC1/C=C\C=C/CCCCCCCC(=O)O1 |
SMILES |
CCCCCC1C=CC=CCCCCCCCC(=O)O1 |
Kanonische SMILES |
CCCCCC1C=CC=CCCCCCCCC(=O)O1 |
Synonyme |
9,11-octadecadien-13-olide 9,11-ODDO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



